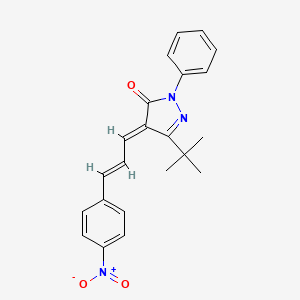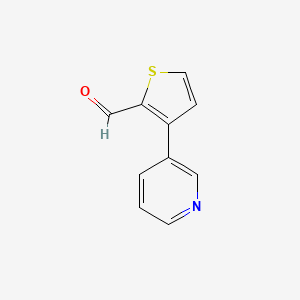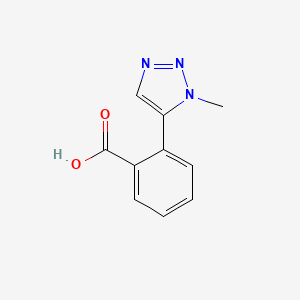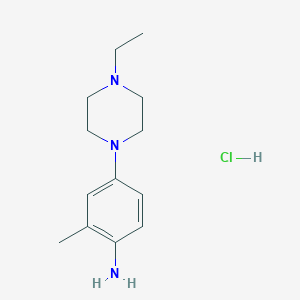
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial use.
化学反应分析
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学研究应用
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity in the brain . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quetiapine: A widely used antipsychotic drug that also contains a piperazine moiety.
Aripiprazole: Another antipsychotic drug with a similar chemical structure.
Sitagliptin: A medication used to treat diabetes, which also includes a piperazine ring.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-2-methylaniline hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
属性
分子式 |
C13H22ClN3 |
|---|---|
分子量 |
255.79 g/mol |
IUPAC 名称 |
4-(4-ethylpiperazin-1-yl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C13H21N3.ClH/c1-3-15-6-8-16(9-7-15)12-4-5-13(14)11(2)10-12;/h4-5,10H,3,6-9,14H2,1-2H3;1H |
InChI 键 |
VKPUJKKRSWXJPS-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


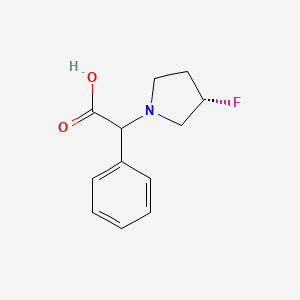

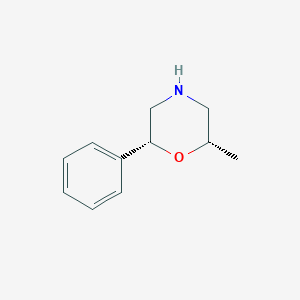
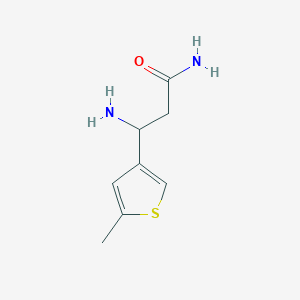
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
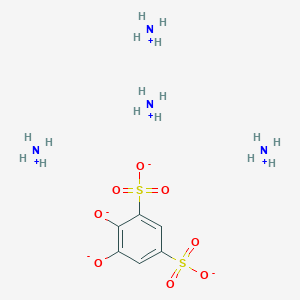
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
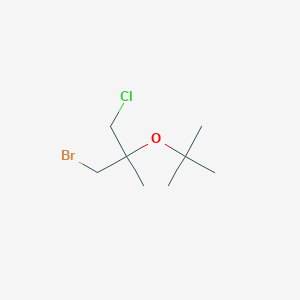
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

